6-fluoro-3-isonicotinoylquinolin-4(1H)-one
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Overview
Description
6-fluoro-3-isonicotinoylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, an isonicotinoyl group at the 3rd position, and a quinolin-4(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-isonicotinoylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Isonicotinoyl Group: The isonicotinoyl group can be attached through an acylation reaction using isonicotinoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-isonicotinoylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinolin-4-one derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-3-isonicotinoylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 6-fluoro-3-isonicotinoylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinolin-4(1H)-one: Lacks the isonicotinoyl group.
3-isonicotinoylquinolin-4(1H)-one: Lacks the fluorine atom.
6-chloro-3-isonicotinoylquinolin-4(1H)-one: Contains a chlorine atom instead of fluorine.
Uniqueness
6-fluoro-3-isonicotinoylquinolin-4(1H)-one is unique due to the presence of both the fluorine atom and the isonicotinoyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-fluoro-3-(pyridine-4-carbonyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)15(20)12(8-18-13)14(19)9-3-5-17-6-4-9/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADRYYMFUNHURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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